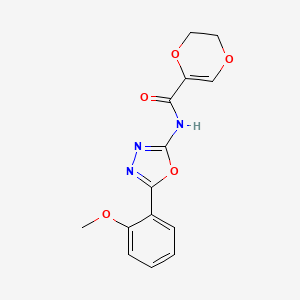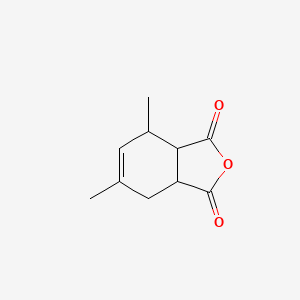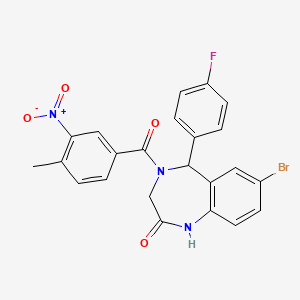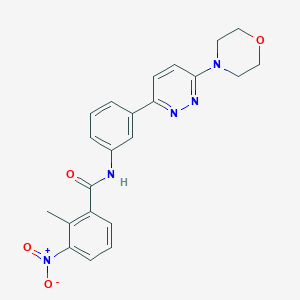
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a chemical compound that has gained interest in various fields of research due to its unique physical properties. It is a part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The five-membered pyrrolidine ring in 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline are not detailed in the retrieved sources, pyrrolidine derivatives are known to undergo various reactions depending on their substituents .科学的研究の応用
Anticancer Properties
Quinazoline derivatives, including 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline, exhibit promising anticancer effects. Researchers have explored their potential as targeted therapies against various cancer types. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit specific signaling pathways .
Antifungal Activity
Quinazolines have demonstrated antifungal properties. They inhibit fungal growth by disrupting essential cellular processes. Specifically, 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline may serve as a novel antifungal agent, contributing to the fight against fungal infections .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including our compound of interest, exhibit anti-inflammatory activity. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, asthma, and inflammatory bowel diseases .
Antibacterial Potential
Researchers have investigated quinazolines for their antibacterial effects. These compounds may target bacterial enzymes or cell wall components, leading to bacterial growth inhibition. 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline could be a valuable addition to antibacterial drug development .
Antioxidant Properties
Quinazolines possess antioxidant activity, protecting cells from oxidative stress. By scavenging free radicals, they contribute to overall health and may play a role in preventing oxidative damage-related diseases .
Antiviral Applications
Viruses pose significant global health challenges. Quinazoline derivatives have been explored as potential antiviral agents. Their mechanisms of action may involve inhibiting viral replication or entry into host cells. Further research on 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline could reveal its efficacy against specific viruses .
作用機序
Target of Action
Quinazoline derivatives have been widely applied in the development of drug candidates due to the wide range of pharmacological effects its derivatives presented, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities .
Mode of Action
It is known that quinazoline derivatives can interact with various targets to exert their effects .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its therapeutic efficacy .
Result of Action
A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized and biologically evaluated their antiproliferative activity against four human cancer cell lines (eca-109, a549, pc-3 and mgc-803) .
Action Environment
Environmental factors can significantly impact the action of a compound, influencing its therapeutic efficacy .
特性
IUPAC Name |
6-chloro-4-phenyl-2-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c19-14-8-9-16-15(12-14)17(13-6-2-1-3-7-13)21-18(20-16)22-10-4-5-11-22/h1-3,6-9,12H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYZZOPEFFYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)


![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)